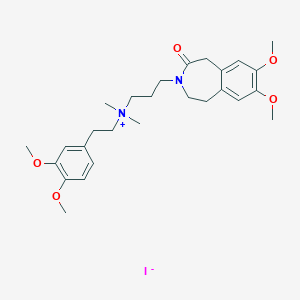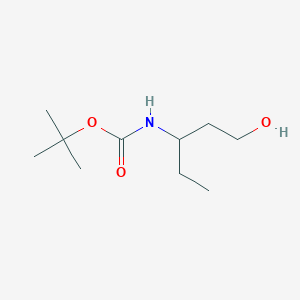
tert-Butyl (1-hydroxypentan-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl (1-hydroxypentan-3-yl)carbamate, also known as tert-butyl carbamate or Boc-protected amino alcohol, is a widely used chemical compound in organic synthesis. It is a white crystalline solid that is soluble in most organic solvents. Tert-butyl carbamate is used as a protecting group for amino alcohols, which are important intermediates in the synthesis of various pharmaceuticals, agrochemicals, and natural products.
Wissenschaftliche Forschungsanwendungen
Tert-butyl carbamate is widely used as a protecting group for amino alcohols in organic synthesis. It is a versatile and stable protecting group that can be easily removed under mild conditions. Amino alcohols are important intermediates in the synthesis of various pharmaceuticals, agrochemicals, and natural products. Tert-butyl carbamate is also used as a reagent for the synthesis of carbamate derivatives, which are important building blocks in organic synthesis. In addition, tert-Butyl (1-hydroxypentan-3-yl)carbamate carbamate is used as a chiral auxiliary for asymmetric synthesis.
Wirkmechanismus
Tert-butyl carbamate acts as a protecting group for amino alcohols by forming a stable carbamate linkage. The carbamate group is stable under most reaction conditions, but can be easily removed under mild conditions by treatment with an acid, such as hydrochloric acid or trifluoroacetic acid. The mechanism of carbamate removal involves protonation of the carbamate nitrogen, followed by cleavage of the carbamate linkage.
Biochemische Und Physiologische Effekte
Tert-butyl carbamate is not used as a drug, and therefore, its biochemical and physiological effects are not well studied. However, it is known that tert-Butyl (1-hydroxypentan-3-yl)carbamate carbamate is non-toxic and does not cause any adverse effects in laboratory animals when administered at low doses.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl carbamate is a versatile and stable protecting group for amino alcohols. It can be easily removed under mild conditions, which makes it a valuable tool for organic synthesis. However, it has some limitations, such as the need for a base to initiate the reaction, and the formation of hydrogen chloride gas as a byproduct. In addition, the carbamate group is sensitive to acidic conditions, which can cause unwanted side reactions.
Zukünftige Richtungen
Tert-butyl carbamate has many potential applications in organic synthesis, particularly in the synthesis of pharmaceuticals and natural products. Future research could focus on developing new methods for the synthesis of tert-Butyl (1-hydroxypentan-3-yl)carbamate carbamate, as well as exploring its use as a chiral auxiliary for asymmetric synthesis. In addition, the development of new protecting groups for amino alcohols could lead to the discovery of more efficient and selective methods for organic synthesis.
Synthesemethoden
Tert-butyl carbamate can be synthesized by reacting tert-Butyl (1-hydroxypentan-3-yl)carbamate chloroformate with an amine in the presence of a base. The reaction proceeds via a substitution reaction, where the amine replaces the chloride ion in the tert-Butyl (1-hydroxypentan-3-yl)carbamate chloroformate. The resulting product is tert-Butyl (1-hydroxypentan-3-yl)carbamate carbamate and hydrogen chloride gas. The reaction is usually carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, at room temperature or under reflux conditions.
Eigenschaften
CAS-Nummer |
135065-68-8 |
|---|---|
Produktname |
tert-Butyl (1-hydroxypentan-3-yl)carbamate |
Molekularformel |
C10H21NO3 |
Molekulargewicht |
203.28 g/mol |
IUPAC-Name |
tert-butyl N-(1-hydroxypentan-3-yl)carbamate |
InChI |
InChI=1S/C10H21NO3/c1-5-8(6-7-12)11-9(13)14-10(2,3)4/h8,12H,5-7H2,1-4H3,(H,11,13) |
InChI-Schlüssel |
BUQMELIOJVZHGM-UHFFFAOYSA-N |
SMILES |
CCC(CCO)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CCC(CCO)NC(=O)OC(C)(C)C |
Synonyme |
Carbamic acid, (1-ethyl-3-hydroxypropyl)-, 1,1-dimethylethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



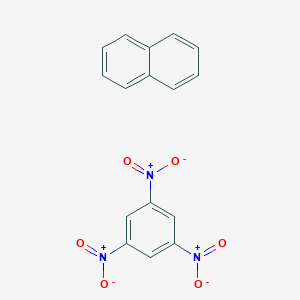
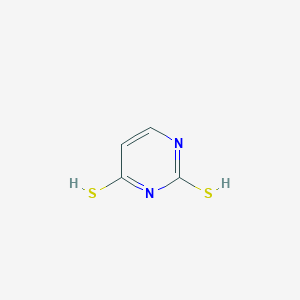
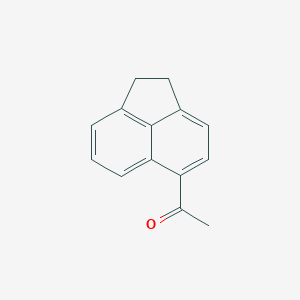
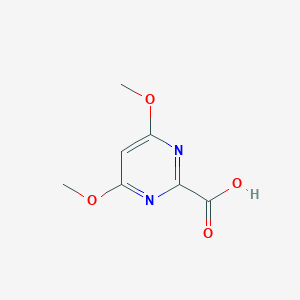
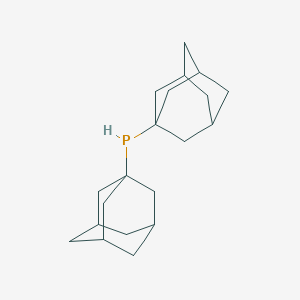
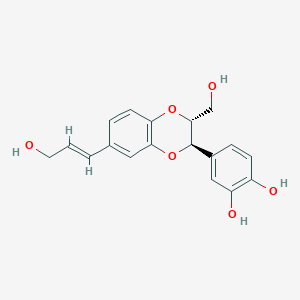
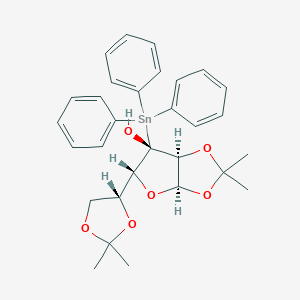
![Pyrido[1,2-a]benzimidazol-8-amine](/img/structure/B159882.png)
![Bicyclo[2.2.1]heptane, 2-bromo-, (1S-exo)-(9CI)](/img/structure/B159885.png)
![[[(2R,3S,5R)-5-(5-amino-4-carbamoylimidazol-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B159889.png)
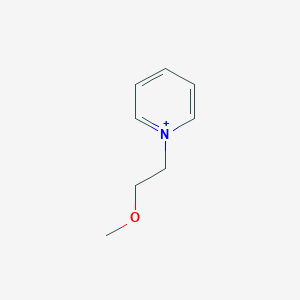
![5-Bromo-3-(bromomethyl)benzo[b]thiophene](/img/structure/B159892.png)
